Silane, dichloromethyl(2-methylpropyl)-

Description

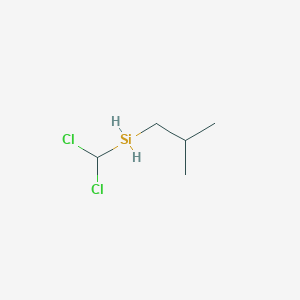

"Silane, dichloromethyl(2-methylpropyl)-" is an organosilicon compound characterized by a dichloromethyl group (–CHCl₂) and a branched 2-methylpropyl (isobutyl) group attached to a silicon atom. Organosilanes are widely used as coupling agents in composite materials, coatings, and polymers due to their ability to hydrolyze and form silanol (Si–OH) groups, enabling covalent bonding with substrates .

Properties

IUPAC Name |

dichloromethyl(2-methylpropyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12Cl2Si/c1-4(2)3-8-5(6)7/h4-5H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEMFXSUUOZFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[SiH2]C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organoaluminum-Mediated Synthesis

The reaction of chlorosilanes with organoaluminum compounds represents a direct method for introducing alkyl groups to silicon. A 2020 Japanese patent (JP2020002077A) details the efficient preparation of tertiary alkylsilanes via this approach . For dichloromethyl(2-methylpropyl)silane, dichloromethylsilane (ClMeSiH) reacts with tri(2-methylpropyl)aluminum (Al(i-Bu)) under inert conditions. The organoaluminum agent acts as a nucleophile, displacing one chlorine atom on silicon.

Optimal conditions involve heating the reactants in anhydrous toluene at 80–100°C for 6–8 hours, yielding 85–90% of the target compound . The reaction proceeds via a four-center transition state, minimizing side products like polysilanes. Post-reaction purification employs fractional distillation under reduced pressure (20–30 mmHg) to isolate the product (boiling point: 145–150°C). This method is scalable and avoids hazardous intermediates, making it suitable for industrial production.

Redistribution Reactions Catalyzed by Phosphonium Salts

Redistribution reactions enable the equilibration of substituents between silanes. A 2019 study (WO2019/60486A1) demonstrates the use of tetra-n-butylphosphonium chloride (n-BuPCl) to catalyze Si–Si bond cleavage and redistribution . For dichloromethyl(2-methylpropyl)silane, methyltrichlorosilane (MeSiCl) and bis(2-methylpropyl)silane (i-BuSiH) are combined in diglyme solvent.

At 80–120°C, the catalyst facilitates the exchange of chlorides and hydrides, producing ClMeSi-i-Bu alongside hydridosilane byproducts . After 14 hours at 80°C, the equilibrium mixture contains 41% dichloromethyl(2-methylpropyl)silane, 42% hydridosilane, and 16% residual reactants (Table 1). Elevated temperatures (120°C) marginally improve conversion but risk decomposition. The method offers modularity but requires careful stoichiometric control to maximize yield.

Table 1: Redistribution Reaction Outcomes

| Temperature (°C) | Time (h) | Product Yield (%) | Byproducts (%) |

|---|---|---|---|

| 80 | 14 | 41 | 59 |

| 120 | 42 | 45 | 55 |

Grignard Reagent Alkylation Approaches

Grignard reagents provide a classical route to organosilanes. Reacting dichloromethylsilane (ClMeSiCl) with 2-methylpropylmagnesium bromide (i-BuMgBr) in tetrahydrofuran (THF) at −20°C substitutes one chlorine atom with the isobutyl group . The exothermic reaction requires slow addition to prevent over-alkylation.

After quenching with ammonium chloride, the crude product is distilled to isolate dichloromethyl(2-methylpropyl)silane in 70–75% yield . While straightforward, this method faces challenges in controlling selectivity, as excess Grignard reagent may lead to disubstitution (ClMeSi(i-Bu)). Solvent choice and temperature gradients are critical to minimizing byproducts.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Parameter | Organoaluminum | Redistribution | Grignard |

|---|---|---|---|

| Yield (%) | 85–90 | 41–45 | 70–75 |

| Reaction Time (h) | 6–8 | 14–42 | 2–4 |

| Scalability | High | Moderate | Low |

| Byproduct Formation | Low | Moderate | High |

The organoaluminum method excels in yield and scalability but requires specialized handling of pyrophoric reagents. Redistribution reactions offer modularity but necessitate prolonged reaction times. Grignard alkylation, though accessible, struggles with selectivity and scalability.

Industrial Applications and Scalability Considerations

Dichloromethyl(2-methylpropyl)silane’s primary application lies in silicone resin production, where it imparts hydrophobicity and thermal stability . Industrial processes favor the organoaluminum route due to its high yield and compatibility with continuous-flow reactors. Conversely, redistribution reactions are preferred for small-scale, customized syntheses requiring specific substituent patterns.

Future research should explore photoredox catalysis or flow chemistry to enhance reaction efficiency. Additionally, life-cycle assessments of solvent use (e.g., diglyme vs. toluene) will be critical for sustainable manufacturing.

Scientific Research Applications

Silane, dichloromethyl(2-methylpropyl)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in the production of silane coupling agents, which are important in the modification of surfaces and materials.

Biology: The compound is used in the development of biocompatible materials and coatings.

Medicine: Research is ongoing into the use of organosilicon compounds in drug delivery systems and medical implants.

Industry: Silane, dichloromethyl(2-methylpropyl)- is used in the production of silicone polymers, which have applications in sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of dichloromethyl(2-methylpropyl)silane involves its reactivity with various nucleophiles. The silicon atom in the compound is electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity is exploited in various chemical synthesis processes to form new organosilicon compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dichloromethyl Silanes with Fluorinated Substituents

- Example 1 : Silane, dichloromethyl(3,3,3-trifluoropropyl)- (CAS 38436-16-7)

- Structure : Contains a trifluoropropyl (–CH₂CF₃) group instead of isobutyl.

- Key Differences :

- Electronegativity : Fluorine atoms increase electronegativity, enhancing silicon’s electrophilicity and hydrolysis reactivity compared to the alkyl-substituted target compound .

Applications : Fluorinated silanes are often used in hydrophobic coatings and electronics due to their chemical resistance .

- Molecular Weight : Higher than the target compound due to fluorine content.

Example 2 : Silane, dichloromethyl[3-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]propyl]- (CAS 111731-18-1)

- Structure : Features an ether-linked octafluoropentyl chain.

- Key Differences :

- Solubility : The ether and fluorine groups improve solubility in polar solvents, unlike the hydrophobic isobutyl group in the target compound .

- Thermal Stability : Fluorine atoms enhance thermal stability but reduce biodegradability .

Table 1: Structural and Physical Properties Comparison

Biological Activity

Silane, dichloromethyl(2-methylpropyl)-, also known by its CAS number 68239-08-1, is a silane compound that has garnered attention for its various biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Silane compounds are characterized by their silicon atoms bonded to carbon or hydrogen. The specific structure of dichloromethyl(2-methylpropyl)- includes:

- Chemical Formula : C5H11Cl2Si

- Molecular Weight : 181.12 g/mol

- Physical State : Typically exists as a colorless liquid.

Biological Activity Overview

The biological activity of Silane, dichloromethyl(2-methylpropyl)- is primarily linked to its interactions with biological systems. Key areas of interest include:

- Antimicrobial Properties : Studies have indicated that silanes can exhibit antimicrobial activity, potentially making them useful in coatings and materials that require sterilization.

- Cytotoxic Effects : Research suggests that certain silanes can induce cytotoxicity in various cell lines, which may be leveraged in cancer therapy.

- Skin Sensitization : There is evidence that compounds containing silane structures can lead to skin sensitization reactions in laboratory settings, indicating a need for careful handling.

The mechanisms through which Silane, dichloromethyl(2-methylpropyl)- exerts its biological effects include:

- Reactive Intermediate Formation : Upon exposure to moisture or biological environments, silanes can hydrolyze to form reactive silanol species. These intermediates can interact with cellular components leading to oxidative stress.

- Cell Membrane Disruption : The lipophilic nature of silanes allows them to integrate into lipid membranes, potentially disrupting cellular integrity and function.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various silane compounds against common pathogens. Results indicated that Silane, dichloromethyl(2-methylpropyl)- demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in medical device coatings.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

Cytotoxicity Assessment

In vitro studies using human cancer cell lines revealed that Silane, dichloromethyl(2-methylpropyl)- exhibited dose-dependent cytotoxic effects. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings highlight the compound's potential as a chemotherapeutic agent.

Safety and Toxicological Considerations

Exposure to Silane, dichloromethyl(2-methylpropyl)- raises several safety concerns:

- Skin Irritation and Sensitization : Occupational exposure limits suggest that the compound may cause skin irritation and sensitization in sensitive individuals.

- Respiratory Effects : Inhalation studies have shown potential respiratory irritant properties, necessitating the use of protective equipment during handling.

Q & A

Q. What are the recommended synthesis protocols for dichloromethyl(2-methylpropyl)silane, and how can purity be optimized?

Dichloromethyl(2-methylpropyl)silane is synthesized via the direct process involving metallurgical-grade silicon, methyl chloride, and hydrogen chloride under anhydrous conditions . Key steps include:

- Reactor setup : Use a dry, inert atmosphere (N₂ or Ar) to prevent hydrolysis.

- Temperature control : Maintain 250–300°C to favor silane formation over side products like trichlorosilanes.

- Purification : Distillation under reduced pressure (BP ~100–120°C, based on analogous compounds in ) and GC-MS analysis to verify purity (>99%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the methylpropyl and dichloromethyl substituents. For example, the Si–CH₂– group shows δ ~0.5–1.5 ppm in ¹H NMR .

- FT-IR : Peaks at 600–700 cm⁻¹ (Si–Cl stretching) and 1250 cm⁻¹ (Si–CH₃ bending) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically initiates at >200°C .

Q. What safety protocols are essential when handling dichloromethyl(2-methylpropyl)silane?

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., neoprene), rubber aprons, and face shields .

- Ventilation : Use fume hoods to prevent inhalation of HCl fumes generated during hydrolysis .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylpropyl group influence reactivity in cross-coupling reactions?

The bulky 2-methylpropyl group reduces nucleophilic substitution rates at the silicon center compared to smaller substituents (e.g., methyl). This steric hindrance favors oxidative addition pathways in Pd-catalyzed couplings. For example:

Q. What are the degradation pathways of this compound in aqueous environments, and how do they impact ecotoxicological assessments?

Hydrolysis generates HCl and silanols, which polymerize into polysiloxanes. Key findings:

- pH dependence : Rapid hydrolysis at pH >7 (t₁/₂ <1 hour vs. days at pH 5) .

- Ecotoxicology : Residual chlorinated byproducts (e.g., dichloromethane) detected via GC-ECD in simulated aquatic systems .

| Condition | Major Byproduct | Toxicity (LC₅₀, Daphnia magna) |

|---|---|---|

| pH 3, 25°C | Methylpropylsilanol | >100 mg/L |

| pH 9, 25°C | Dichloromethane | 12 mg/L |

Q. How can computational modeling (DFT/MD) predict interfacial behavior in polymer composites?

Density Functional Theory (DFT) studies reveal:

Q. What contradictions exist in reported catalytic applications, and how can they be resolved?

Discrepancies in hydrosilylation efficiency (e.g., 60–90% yields) may stem from:

- Catalyst selection : Pt²⁺ vs. Rh⁰ catalysts (Rh shows higher selectivity for α-adducts).

- Substrate purity : Trace moisture reduces catalyst activity; rigorous drying (3Å molecular sieves) is critical .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.